1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene
Description
Historical Background and Discovery
The development of this compound emerged from the broader exploration of substituted nitrobenzene derivatives in modern organic synthesis. While nitrobenzene itself was first prepared in 1834 by German chemist Eilhardt Mitscherlich through the treatment of benzene with fuming nitric acid, the specific compound under discussion represents a more recent advancement in synthetic chemistry. The synthesis of this particular derivative reflects the ongoing efforts to create specialized building blocks for pharmaceutical and materials applications. The incorporation of cyclopropylmethoxy groups into aromatic systems has been driven by the recognition that cyclopropyl moieties can impart unique biological and chemical properties to organic molecules. The systematic development of such compounds has been facilitated by advances in synthetic methodologies that allow for precise placement of multiple functional groups on aromatic rings.
The compound's emergence in chemical literature can be traced to research efforts focused on creating versatile synthetic intermediates for complex molecule construction. The specific combination of fluorine, nitro, and cyclopropylmethoxy substituents represents a deliberate design strategy aimed at incorporating reactive sites that can undergo selective chemical transformations. This approach reflects the modern tendency in organic chemistry to develop compounds that serve as platforms for further synthetic elaboration rather than as final products themselves.
Significance in Organic Chemistry
This compound holds considerable significance in organic chemistry due to its multifunctional nature and potential for diverse chemical transformations. The compound belongs to the class of nitrobenzenes, which are aromatic compounds containing one or more nitro groups, and its unique substitution pattern makes it particularly valuable as a synthetic intermediate. The presence of the nitro group provides a site for reduction reactions that can generate amino derivatives, while the fluorine atom offers opportunities for nucleophilic aromatic substitution reactions. The cyclopropylmethoxy group contributes additional reactivity through potential ring-opening reactions or as a directing group for further substitutions.
The compound's significance extends to its applications in medicinal chemistry research, where the specific arrangement of functional groups can influence biological activity and pharmacological properties. Research has indicated that compounds containing cyclopropylmethoxy groups often exhibit enhanced biological activity compared to their simpler analogs, making this derivative particularly interesting for drug development efforts. The fluorine substituent is especially valuable in medicinal chemistry due to its ability to modulate biological activity, enhance metabolic stability, and improve pharmacokinetic properties.
Furthermore, the compound serves as an important building block in materials science applications, where the combination of electron-withdrawing nitro and fluorine groups with the electron-donating cyclopropylmethoxy group creates interesting electronic properties. These electronic characteristics can be exploited in the development of organic electronic materials and specialized polymers.
Classification and Nomenclature
This compound is systematically classified within several important chemical categories based on its structural features and functional groups. The compound is primarily classified as a nitrobenzene derivative, which places it within the broader category of nitroaromatic compounds. These compounds are characterized by the presence of one or more nitro groups directly attached to an aromatic ring system. The specific positioning of the nitro group at the 2-position relative to the cyclopropylmethoxy substituent defines its regiochemical identity.
The compound's Chemical Abstracts Service registry number is 1092496-28-0, which provides a unique identifier for this specific molecular structure. The molecular formula is represented as C₁₀H₁₀FNO₃, indicating the presence of ten carbon atoms, ten hydrogen atoms, one fluorine atom, one nitrogen atom, and three oxygen atoms. The International Union of Pure and Applied Chemistry name for this compound reflects its systematic nomenclature, clearly indicating the positions and identities of all substituents on the benzene ring.
The compound also falls under the classification of organofluorine compounds due to the presence of the carbon-fluorine bond, and it is considered an ether due to the cyclopropylmethoxy substituent. This multiple classification system reflects the compound's diverse chemical properties and potential reaction pathways.
Structural Features and Characteristics
The structural architecture of this compound exhibits several distinctive features that contribute to its chemical behavior and potential applications. The benzene ring serves as the central aromatic framework, with three distinct substituents positioned at specific locations that create a unique electronic and steric environment. The cyclopropylmethoxy group at the 1-position consists of a cyclopropyl ring connected through a methylene bridge to an ether oxygen, which is then bonded to the aromatic ring. This substituent introduces significant steric bulk and provides a site for potential chemical transformations.
The fluorine atom positioned at the 4-position contributes to the compound's electronic properties through its strong electron-withdrawing inductive effect. This electronegativity influences the overall electron density distribution within the aromatic system and affects the reactivity of other positions on the ring. The carbon-fluorine bond is among the strongest single bonds in organic chemistry, providing stability to this portion of the molecule while simultaneously activating adjacent positions for nucleophilic attack.
The nitro group located at the 2-position represents one of the most significant structural features of the compound. This group consists of a nitrogen atom bonded to two oxygen atoms, creating a highly electron-withdrawing functionality that dramatically influences the electronic properties of the entire aromatic system. The nitro group's position relative to the other substituents creates specific electronic interactions that can be exploited in synthetic applications.
The three-dimensional structure of the molecule reveals important steric considerations that influence its chemical reactivity and physical properties. The cyclopropyl ring adopts a planar configuration due to the constraints of the three-membered ring system, while its connection to the aromatic ring through the methoxy bridge creates a specific spatial arrangement. The overall molecular geometry reflects the balance between electronic effects from the various substituents and steric interactions between different parts of the molecule.
Properties
IUPAC Name |
1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c11-8-3-4-10(9(5-8)12(13)14)15-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXIEYMQIBVUOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 2-Fluoro-4-nitrophenol
- Reactants : 2-fluoro-4-nitrophenol, potassium carbonate (base), (bromomethyl)cyclopropane (alkylating agent)
- Solvent : N,N-dimethylformamide (DMF)
- Conditions : Heating at 70 °C for 30 minutes
- Workup : Cooling, dilution with ethyl acetate, washing with saturated brine, and purification by silica gel column chromatography
$$
\text{2-fluoro-4-nitrophenol} + \text{(bromomethyl)cyclopropane} \xrightarrow[\text{DMF}]{\text{K}2\text{CO}3, 70^\circ C, 30 \text{ min}} \text{this compound}
$$
| Parameter | Value |
|---|---|
| 2-fluoro-4-nitrophenol | 10.0 g |
| Potassium carbonate | 17.6 g |
| (Bromomethyl)cyclopropane | 9.26 mL |
| DMF | 100 mL |
| Temperature | 70 °C |
| Reaction time | 30 minutes |
| Yield | 13.8 g (approximate) |
| Purification | Silica gel column chromatography (NH, ethyl acetate) |
| Characterization | ^1H NMR (300 MHz, CDCl3): δ 0.32-0.51 (2H, m), 0.62-0.81 (2H, m), 1.27-1.42 (1H, m), 3.99 (2H, d, J=7.2 Hz), 7.00 (1H, t, J=8.5 Hz), 7.95-8.08 (2H, m) |
This method is efficient, providing good yields in a relatively short reaction time under mild heating.
Alternative Fluoronitrobenzene Preparation Routes (Precursor Synthesis)
Because this compound requires a fluoronitrobenzene starting material, methods for synthesizing fluoronitrobenzene derivatives are relevant.
Fluorination of Chloronitrobenzene Derivatives
- Starting material : 2,4-dichloronitrobenzene or 2,4,5-trichloronitrobenzene
- Fluorinating agents : Potassium fluoride (KF), sodium fluoride (NaF), cesium fluoride (CsF)
- Solvent : Sulpholane (enhances reaction rate)
- Catalysts : Phase transfer catalysts such as quaternary ammonium salts
- Conditions : Heating at 200–240 °C for 6 to 30 hours
| Run | KF (g) | 2,4-Dichloronitrobenzene (g) | Sulpholane (g) | Temperature (°C) | Time (hr) | Conversion (%) |
|---|---|---|---|---|---|---|
| I | 38.3 | 57.6 | 30 | 240 | 6 | 94 |
| II | 66.1 | 102.6 | 0 | 240 | 30 | 20 |
| III | 65.8 | 96.8 | 16.1 | 218-240 | 33 | 63 |
| IV | 65.0 | 97.0 | 16.2 | 236-240 | 24 | 52 |
| V | 127.6 | 192.0 | 12.0 | 238-240 | 24 | 38.4 |
The presence of sulpholane significantly increases the conversion rate of chloronitrobenzene to fluoronitrobenzene.
Summary Table of Preparation Methods
Research Findings and Notes
- The alkylation step to form this compound is straightforward and efficient, typically carried out in DMF with potassium carbonate as the base.
- The fluoronitrobenzene precursor is commonly prepared by nucleophilic aromatic substitution of chloronitrobenzene derivatives using potassium fluoride under phase transfer catalytic conditions, which significantly improves reaction rates and yields.
- The use of sulpholane as a solvent or co-solvent enhances the fluorination reaction kinetics and conversion rates.
- Reaction parameters such as temperature, reaction time, and reagent molar ratios critically influence the yield and purity of the fluoronitrobenzene intermediates, which in turn affect the overall synthesis efficiency of the target compound.
- Purification is typically achieved by silica gel chromatography or distillation techniques to obtain high-purity final products suitable for further applications.
Chemical Reactions Analysis
1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Oxidation: The cyclopropylmethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions for these reactions include palladium catalysts for hydrogenation, bases like sodium hydroxide for nucleophilic substitution, and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions include amino derivatives, substituted benzene compounds, and carboxylic acids.
Scientific Research Applications
1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the fluorine atom can enhance binding affinity to target proteins.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings:
Steric and Electronic Effects: The cyclopropylmethoxy group in the target compound provides steric hindrance and enhanced lipophilicity compared to the smaller methoxy group in 1-fluoro-4-methoxy-2-nitrobenzene . This may improve membrane permeability in biological systems.
Functional Group Variations :
- The absence of a nitro group in 1-(cyclopropyldifluoromethyl)-4-fluorobenzene eliminates nitro-associated reactivity (e.g., redox activity), making it more stable under reducing conditions but less electrophilic.
Pharmacological Relevance :
- Cyclopropylmethoxy-substituted compounds are prevalent in drugs like betaxolol (a β-blocker) and tanimilast (a phosphodiesterase IV inhibitor) , suggesting that the target compound could serve as a precursor for similar therapeutics.
Research and Application Insights
- Synthetic Utility : The cyclopentyloxy analog (CK0-00561) is marketed as a building block , implying that the target compound may also be used in organic synthesis, particularly for introducing sterically demanding substituents.
- Agrochemical Potential: Nitrobenzene derivatives with halogen and alkoxy groups (e.g., flamprop-isopropyl ) are employed as pesticides, though the target compound’s exact role in this domain remains unverified.
- Stability and Reactivity : The nitro group at position 2 may render the compound susceptible to nucleophilic aromatic substitution, a reaction pathway less feasible in analogs lacking this group (e.g., ).
Limitations and Contradictions
- Data Gaps: No direct data on the target compound’s physicochemical properties (e.g., melting point, solubility) or biological activity are available in the provided evidence. Comparisons rely on structural extrapolation.
- Contradictory Applications : While cyclopropylmethoxy groups are linked to pharmaceuticals , nitro groups are more common in agrochemicals . The dual functionality of the target compound complicates its classification.
Biological Activity
1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene is an organic compound characterized by a unique structure that includes a cyclopropyl group, a methoxy ether functionality, and a nitro group attached to a benzene ring. Its molecular formula is CHFNO, with a molecular weight of approximately 229.21 g/mol. This compound has garnered interest due to its potential applications in medicinal chemistry and organic synthesis, although specific data on its biological activity remain limited.
Chemical Structure and Properties
The structural features of this compound are significant for understanding its biological activity. The presence of the nitro group is often associated with various biological effects, including antimicrobial and anticancer activities. The cyclopropyl and methoxy groups may also influence the compound's lipophilicity, solubility, and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 229.21 g/mol |
| Functional Groups | Nitro, Methoxy, Cyclopropyl |
Biological Activity Overview
While comprehensive studies specifically focusing on the biological activity of this compound are sparse, it is essential to consider the broader category of nitroaromatic compounds to which it belongs. Nitroaromatic compounds are known for their diverse biological activities, which include:
- Antimicrobial Activity : Many nitro compounds exhibit significant antibacterial and antifungal properties. For instance, studies have shown that similar nitro derivatives can inhibit the growth of various pathogens.
- Anticancer Activity : Some nitroaromatic compounds have been investigated for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.
Case Studies
- Antibacterial Activity : A study on nitro derivatives indicated that compounds with similar structures to this compound displayed effective inhibition against Mycobacterium tuberculosis (Mtb) through mechanisms involving reductive activation by bacterial enzymes .
- Antifungal Activity : Research into related pyrazole derivatives has demonstrated notable antifungal activity against various phytopathogenic fungi, suggesting that structural analogs may also exhibit similar properties .
- Mechanistic Insights : The mechanism of action for many nitro compounds involves metabolic activation by nitroreductases, leading to reactive intermediates that can damage cellular components such as DNA and proteins.
Potential Applications
Given its structural characteristics, this compound may have potential applications in several fields:
- Medicinal Chemistry : As a candidate for drug development targeting bacterial infections or cancer.
- Organic Synthesis : Serving as a building block for more complex organic molecules due to its unique functional groups.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene, and how can reaction conditions be optimized for higher yields?
- Methodology : Begin with nitration of 4-fluoro-2-(cyclopropylmethoxy)benzene using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity. Yield optimization can involve cesium-based intermediates to stabilize transition states, as demonstrated in photoredox catalysis protocols . Monitor reaction progress using TLC and HPLC to identify byproducts early.
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Approach : Use high-resolution NMR (¹H, ¹³C, and ¹⁹F) to verify substituent positions and cyclopropane ring integrity. Compare observed chemical shifts with computational predictions (e.g., DFT) or databases like NIST Chemistry WebBook for nitroaromatic analogs . IR spectroscopy confirms nitro (1520–1350 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups. Mass spectrometry (ESI-TOF) provides molecular weight validation.
Q. What safety protocols are essential when handling this compound in the lab?
- Safety Measures : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods with local exhaust ventilation to avoid inhalation (Category 4 acute toxicity per EU-GHS/CLP ). Store in airtight containers away from ignition sources. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed hazardous waste facilities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for nitroaromatic compounds like this derivative?
- Analysis Framework : Perform controlled kinetic studies under varying temperatures, solvents, and catalysts to isolate variables. For example, discrepancies in electrophilic substitution rates may arise from solvent polarity effects (e.g., DMSO vs. DCM). Pair experimental data with computational modeling (e.g., Hammett plots or DFT calculations) to correlate electronic effects of the cyclopropylmethoxy group with reactivity .
Q. What mechanistic insights can be gained from studying the photodegradation of this compound?
- Experimental Design : Expose the compound to UV-Vis light (250–400 nm) in photoreactors and monitor degradation via LC-MS. Identify intermediates (e.g., nitroso derivatives or hydroxylated products) to propose pathways. Compare degradation rates in aerobic vs. anaerobic conditions to assess oxidative vs. reductive pathways . Reference photochemical protocols for nitrobenzene analogs .
Q. How does the cyclopropylmethoxy group influence the compound’s potential as a pharmacophore in drug discovery?
- Biological Relevance : The cyclopropane ring introduces strain and rigidity, potentially enhancing binding affinity to target proteins. Test in vitro against enzymes like phosphodiesterase IV (PDE4), where structurally similar nitroaromatic compounds show inhibitory activity . Use molecular docking to predict interactions with active sites, followed by enzymatic assays (e.g., fluorescence-based PDE4 kits) to validate efficacy.
Q. What environmental fate studies are recommended to assess the ecological impact of this compound?
- Methodology : Conduct OECD 301 biodegradation tests to evaluate persistence. For aquatic toxicity, use Daphnia magna or algae models (OECD 202/201). Analyze hydrolysis products at varying pH levels (e.g., nitro group reduction to amines under acidic conditions). Partner with certified waste treatment providers to ensure compliance with disposal regulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
